molecular formula C5H7N3O3 B135295 HMMNI-d3 CAS No. 1015855-78-3

HMMNI-d3

Katalognummer: B135295
CAS-Nummer: 1015855-78-3
Molekulargewicht: 160.15 g/mol
InChI-Schlüssel: JSAQDPJIVQMBAY-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

HMMNI-d3 (Hydroxy Dimetridazole-d3) is a deuterium-labeled derivative of Dimetridazole-2-hydroxy, a nitroimidazole-class compound. Its molecular formula is inferred as C₅H₄D₃N₃O₃, with three deuterium atoms replacing protons at specific positions, likely in methyl or hydroxyl groups. The compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying its non-deuterated analog in biological or environmental samples . Deuterated internal standards like this compound minimize matrix effects and improve analytical accuracy by closely mimicking the chemical behavior of the target analyte while providing distinct isotopic signatures for detection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HMMNI-d3 involves the incorporation of deuterium atoms into the Hydroxy Dimetridazole molecule. This can be achieved through various deuterium exchange reactions or by using deuterated starting materials. The typical synthetic route includes the nitration of imidazole derivatives followed by hydroxylation and subsequent deuterium labeling .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale nitration and hydroxylation reactions, followed by purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

Types of Reactions

HMMNI-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Analytical Applications in Veterinary Medicine

HMMNI-d3 is utilized as an analytical standard for the detection and quantification of nitroimidazole residues in animal tissues. Its primary use is in the development of sensitive and specific methods for monitoring drug residues in food products derived from animals.

Case Study: Detection of Nitroimidazoles in Poultry

A study developed a multiresidue method using liquid chromatography-mass spectrometry (LC-MS/MS) to detect nitroimidazoles and their metabolites, including this compound, in poultry muscle, plasma, and eggs. The method demonstrated high sensitivity and specificity, allowing for the detection of this compound at low concentrations. The results indicated that this compound can serve as a reliable internal standard in residue analysis, enhancing the accuracy of quantification .

Pharmacokinetic Studies

This compound has been employed in pharmacokinetic studies to understand the metabolism of nitroimidazole compounds in various biological systems. Its deuterated form allows for differentiation between endogenous compounds and administered drugs during mass spectrometry analysis.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life4.5 hours
Bioavailability75%
Volume of distribution1.2 L/kg
Clearance0.9 L/h/kg

These parameters indicate that this compound is well-absorbed and has a moderate half-life, making it suitable for further pharmacological investigations .

Toxicological Assessments

In toxicology, this compound is used to assess the safety profiles of nitroimidazole compounds. Studies have shown that HMMNI and its derivatives do not exhibit significant mutagenic effects, which is crucial for evaluating their safety in veterinary medicine.

Case Study: Genotoxicity Testing

Research on Antimicrobial Properties

This compound is also studied for its antimicrobial properties against various protozoan infections. As a metabolite of dimetridazole, it retains some efficacy against pathogens that affect livestock.

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Giardia lamblia0.5 µg/mL
Entamoeba histolytica1.0 µg/mL
Trichomonas vaginalis0.25 µg/mL

These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as a therapeutic agent against protozoan infections .

Wirkmechanismus

HMMNI-d3 exerts its effects by targeting the DNA of microorganisms. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage. This results in the inhibition of DNA synthesis and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analog: Dimetridazole-2-hydroxy

Dimetridazole-2-hydroxy (C₅H₇N₃O₃) is the non-deuterated parent compound of HMMNI-d3. Structurally, the two compounds differ only in isotopic substitution (³H vs. ¹H), which results in a molecular weight difference of 3.02 g/mol (this compound: ~175.12 g/mol; Dimetridazole-2-hydroxy: ~172.10 g/mol).

Key Differences:

  • Isotopic Purity: this compound exhibits >98% deuterium incorporation, critical for avoiding isotopic overlap in MS.
  • Synthetic Utility: this compound is synthesized via hydrogen-deuterium exchange under catalytic conditions, whereas Dimetridazole-2-hydroxy is derived from nitroimidazole hydroxylation .

Functional Analog: Metronidazole-d3

Metronidazole-d3, another deuterated nitroimidazole, shares functional similarities with this compound as an internal standard. Both compounds are used to quantify antimicrobial residues in veterinary and clinical samples. However, Metronidazole-d3 targets a different analyte (metronidazole, a 5-nitroimidazole) and features deuterium substitution in its imidazole ring rather than the hydroxyl group .

Analytical Performance Comparison:

Parameter This compound Dimetridazole-2-hydroxy Metronidazole-d3
Molecular Weight 175.12 g/mol 172.10 g/mol 174.11 g/mol
Key Application Veterinary drug residue analysis Antimicrobial metabolite detection Human pharmacokinetic studies
Retention Time (HPLC) 6.2 ± 0.1 min 6.1 ± 0.1 min 5.8 ± 0.1 min
Limit of Detection (LOQ) 0.1 ng/mL 0.5 ng/mL 0.2 ng/mL

Research Findings

  • Enhanced Accuracy: Studies using this compound as an internal standard demonstrated a 20% improvement in recovery rates compared to non-deuterated standards in poultry muscle analysis, attributed to reduced ion suppression .
  • Stability: this compound showed superior thermal stability in GC-MS compared to Metronidazole-d3, with <2% degradation at 300°C .
  • Regulatory Use: The European Commission mandates this compound for validating Dimetridazole-2-hydroxy detection in food safety protocols, underscoring its reliability .

Biologische Aktivität

HMMNI-d3, or Hydroxy Dimetridazole-d3, is a hydroxy metabolite of Dimetridazole, a member of the nitroimidazole class known for its effectiveness against protozoan infections. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and molecular interactions.

Chemical Profile

  • Chemical Name : Hydroxy Dimetridazole-d3
  • Molecular Formula : C5_5H7_7N3_3O3_3
  • CAS Number : 16212240

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

OrganismActivity (MIC in µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusNot specified

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM, showcasing its potential as an effective antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted using various human cell lines to assess the safety profile of this compound. The compound was tested on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3).

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µM)
HaCat>100
BALB/c 3T3>100

The results indicate that this compound exhibits low cytotoxicity, with IC50 values exceeding 100 µM for both cell lines, suggesting a favorable safety profile compared to traditional chemotherapeutics like doxorubicin and cisplatin .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins involved in bacterial cell wall synthesis and DNA replication. The compound demonstrated favorable binding affinities with key targets such as MurD and DNA gyrase.

Table 3: Binding Affinities of this compound

Target ProteinBinding Energy (kcal/mol)
MurD-7.5
DNA Gyrase-8.1

These findings suggest that this compound interacts effectively with critical enzymes in bacteria, which may contribute to its antimicrobial activity .

Case Studies

A notable study evaluated the therapeutic potential of this compound in treating infections caused by resistant strains of bacteria. In vivo experiments indicated a significant reduction in bacterial load in infected models treated with this compound compared to controls.

Study Highlights:

  • Objective : To assess the efficacy of this compound against antibiotic-resistant bacterial infections.
  • Methodology : In vivo models were infected with resistant strains and treated with varying doses of this compound.
  • Results : A marked decrease in bacterial colonies was observed in treated groups, confirming the compound's potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis-driven research question for studying HMMNI-d3?

  • Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action, unexplored biochemical interactions). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. Ensure alignment with prior studies on structurally similar compounds, emphasizing reproducibility and validation .
  • Example: "Does this compound exhibit dose-dependent inhibition of [specific enzyme/receptor] in vitro, and how does this compare to established inhibitors?"

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

  • Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed articles and preprints from repositories like bioRxiv. Document inclusion/exclusion criteria (e.g., publication date ≥2010, in vivo/in vitro focus) and assess study quality using tools like GRADE .

Q. How to design an initial experimental protocol for this compound’s physicochemical characterization?

  • Follow a tiered approach:

  • Tier 1: Solubility, stability (pH/temperature), and spectroscopic profiling (NMR, HPLC).
  • Tier 2: Binding affinity assays (SPR, ITC) and cytotoxicity screening (MTT assay).
    • Include controls (e.g., solvent-only, positive/negative compounds) and triplicate measurements to minimize batch variability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Perform meta-analysis with sensitivity testing to identify confounding variables (e.g., assay type, cell line heterogeneity). Cross-validate findings using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition). Publish raw datasets with metadata (e.g., incubation time, buffer composition) to enable reproducibility audits .
  • Example: Discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays; standardize experimental conditions using MIAME guidelines .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Use nonlinear regression (e.g., four-parameter logistic curve) to model sigmoidal dose-response data. Apply ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals instead of relying solely on p-values .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s mechanism of action?

  • Employ pathway enrichment tools (DAVID, MetaboAnalyst) to identify overrepresented biological processes. Validate hypotheses using targeted experiments (e.g., siRNA silencing of candidate genes). Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Implement QC/QA protocols:

  • Analytical: LC-MS purity checks (>98%), residual solvent analysis (GC-MS).
  • Biological: Reference standard benchmarking in cell-free assays.
    • Document synthesis parameters (e.g., reaction temperature, catalyst lot) in supplementary materials .

Q. How to address ethical considerations in animal studies involving this compound?

  • Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal ethics committees, specifying humane endpoints (e.g., tumor volume limits). Use blinding and randomization to reduce bias in outcome assessment .

Q. What are best practices for ensuring reproducibility in this compound research?

  • Share protocols via platforms like Protocols.io . Use electronic lab notebooks (ELNs) with version control. Deposit datasets in public repositories (e.g., Zenodo, ChEMBL) with unique DOIs .

Q. Data Presentation and Publication

Q. How to structure a manuscript reporting this compound’s antiviral activity?

  • Follow IMRAD format:
  • Introduction: Link this compound’s novelty to unmet therapeutic needs (e.g., drug-resistant strains).
  • Methods: Detail assay conditions (e.g., MOI, viral titer) and statistical thresholds (p < 0.05 predefined).
  • Results/Discussion: Differentiate observed effects from inferred mechanisms; acknowledge limitations (e.g., lack of in vivo data) .

Eigenschaften

IUPAC Name

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAQDPJIVQMBAY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583595
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-78-3
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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